molecular formula C9H10BrNO B1288954 5-Bromo-2-(cyclopropylmethoxy)pyridine CAS No. 494772-02-0

5-Bromo-2-(cyclopropylmethoxy)pyridine

Cat. No.: B1288954
CAS No.: 494772-02-0
M. Wt: 228.09 g/mol
InChI Key: FXLHFKZNQOIRGG-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethoxy)pyridine: is a heterocyclic organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This compound consists of a pyridine ring substituted with a bromine atom at the 5-position and a cyclopropylmethoxy group at the 2-position. It is primarily used as a reagent in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclopropylmethoxy)pyridine can be achieved through the reaction of 2-cyclopropylmethoxy pyridine with anhydrous hydrobromic acid in the presence of zinc. The reaction conditions typically involve:

    Temperature: Room temperature

    Solvent: Anhydrous hydrobromic acid

    Catalyst: Zinc

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(cyclopropylmethoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Major Products:

    Substitution Reactions: The major products are substituted pyridine derivatives.

    Oxidation Reactions: The major products are oxidized pyridine derivatives.

Scientific Research Applications

5-Bromo-2-(cyclopropylmethoxy)pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)pyridine is primarily related to its ability to participate in substitution and oxidation reactions. The bromine atom at the 5-position and the cyclopropylmethoxy group at the 2-position provide unique reactivity patterns that allow the compound to interact with various molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxypyridine
  • 5-Bromo-2-chloropyridine
  • 5-Bromo-2-fluoropyridine

Comparison: 5-Bromo-2-(cyclopropylmethoxy)pyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable reagent in organic synthesis and other scientific research applications .

Properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLHFKZNQOIRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619996
Record name 5-Bromo-2-(cyclopropylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494772-02-0
Record name 5-Bromo-2-(cyclopropylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.49 g (6.82 mmol) cyclopropane methanol in 10 mL THF are charged with 0.42 g (11.4 mmol) NaH and the reaction mixture is stirred at r.t. for 20 min. Then 1.00 g (5.68 mmol) 5-bromo-2-fluoropyridine are added and the mixture is stirred at r.t. over night. The reaction is quenched by the addition of water and extracted with EtOAc. The organic layers are combined, dried over MgSO4, filtered and the solvent is removed in vacuo. The crude product is purified by HPLC (MeOH/H2O/FA).
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2-cyclopropyl-methanol (6.15 g) and DMF (12 mL) was added NaH (60% in mineral oil, 1.5 g) at 0° C. After stirring for 4 hours at r.t. the mixture was diluted with DMF (5 mL) and 5-bromo-2-fluoro-pyridine (6.00 g) was slowly added keeping the reaction temperature below 30° C. After 30 minutes at r.t. the mixture was heated to 130° C. for 1 hour by microwave irradiation. After cooling to r.t. the mixture was diluted with EA and washed with water (3 times). The organic phase was dried (Na2SO4) and concentrated. The residue was purified by SGC to provide the subtitle compound. MS ESI+: m/z=228 [M+H]+.
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Prepared from 2,5-dibromopyridine and cyclopropylmethanol by the method of Example 10 (b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( b )
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0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of cyclopropylmethanol (0.890 mL, 11.0 mmol) in DMF (30 mL) was added sodium hydride (oil, 60%, 440 mg, 11.0 mmol), and the mixture was stirred at room temperature for 10 min. To this solution was added 2,5-dibromopyridine (2.00 g, 8.46 mmol) and the mixture was stirred at 70° C. for 1 hr. The reaction was quenched with water, and the mixture was extracted with ethyl acetate. The organic layer was washed twice with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=49:1 to 17:3) to give the title compound (1.88 g, yield 97%) as an oil.
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods V

Procedure details

To a solution of cyclopropylmethanol (0.890 mL) in DMF (30 mL) was added sodium hydride (oil, 60%, 440 mg), and the mixture was stirred at room temperature for 10 min. To this mixture was added 2,5-dibromopyridine (2.00 g), and the mixture was stirred at 70° C. for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed twice with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (1.88 g).
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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